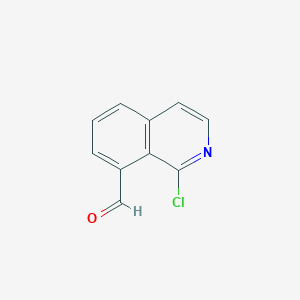
2-Chloro-6-(trimethylsilyl)phenyl triflate
概要
説明
2-Chloro-6-(trimethylsilyl)phenyl triflate, also known as Chlorosilyltriflate, is a useful precursor for the generation of a chlorobenzyne intermediate . The chlorobenzyne intermediate can be generated in the presence of Cesium or Potassium Fluoride and can be trapped with various dipolariphiles .
Synthesis Analysis
This compound serves as an efficient aryne precursor for intramolecular benzyne [4 + 2] or (2 + 2 + 2) cycloadditions . Key features of this precursor are rapid connection of various arynophiles to the precursor via a Si–O bond and generation of aryne .Molecular Structure Analysis
The molecular formula of this compound is C10H12ClF3O3SSi . Its molecular weight is 332.8 g/mol .Chemical Reactions Analysis
This compound has been shown to be a useful precursor for the generation of a chlorobenzyne intermediate . The chlorobenzyne intermediate can be generated in the presence of Cesium or Potassium Fluoride and can be trapped with various dipolariphiles .Physical And Chemical Properties Analysis
The physical state of this compound at 20°C is liquid . Its molecular weight is 332.8 g/mol .科学的研究の応用
Aryne Precursor and Cycloadditions
2-Chloro-6-(trimethylsilyl)phenyl triflate and related compounds serve as efficient aryne precursors, particularly in intramolecular benzyne cycloadditions. These precursors enable rapid connection of various arynophiles via a Si-O bond and generate aryne under mild conditions, facilitating cycloaddition reactions (Tawatari, Takasu, & Takikawa, 2021).
Benzyne Generation and Reactions
Compounds like this compound are utilized in the generation of benzynes, which are intermediates in various chemical reactions. These precursors are known for their efficiency and mild reaction conditions in forming benzynes, which then react with trapping agents to form diverse products (Kitamura et al., 1999).
Organic Synthesis Catalyst
Trimethylsilyl triflate, a related compound, is a significant catalyst in organic synthesis. It acts as a powerful silylating agent and accelerates various nucleophilic reactions in aprotic media, showcasing unique selectivities and enhancing reaction efficiency (Noyori, Murata, & Suzuki, 1981).
Synthesis of Biaryl Compounds
The reaction of 2-(trimethylsilyl)phenyl triflate with specific ketones has been used in the enantioselective synthesis of 4,4′-biaryl-BINOLs, demonstrating its utility in synthesizing complex organic molecules with high selectivity (Okuma et al., 2015).
Applications in Carboarylation
The use of 2-(trimethylsilyl)aryl triflates, which are similar to this compound, has been demonstrated in carboarylation reactions. These reactions involve a three-component process with unactivated imines, arynes, and carbon nucleophiles to produce functionalized tertiary amines (Xu et al., 2017).
作用機序
Target of Action
The primary target of 2-Chloro-6-(trimethylsilyl)phenyl triflate is the generation of a chlorobenzyne intermediate . This compound serves as a useful precursor for the formation of this intermediate .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . The chlorobenzyne intermediate can be generated in the presence of Cesium or Potassium Fluoride and can be trapped with various dipolariphiles .
Biochemical Pathways
The biochemical pathway affected by this compound involves the generation of a chlorobenzyne intermediate . This intermediate can then participate in various reactions, leading to the formation of different compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the generation of a chlorobenzyne intermediate . This intermediate can then be trapped with various dipolariphiles, leading to the formation of different compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of Cesium or Potassium Fluoride . These factors can affect the generation of the chlorobenzyne intermediate and, consequently, the efficacy and stability of the compound .
Safety and Hazards
2-Chloro-6-(trimethylsilyl)phenyl triflate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
将来の方向性
2-Chloro-6-(trimethylsilyl)phenyl triflate is a promising compound in the field of chemical synthesis due to its role as an efficient aryne precursor . Its ability to rapidly connect various arynophiles to the precursor via a Si–O bond and generate aryne offers potential for the development of new synthetic methodologies .
生化学分析
Biochemical Properties
2-Chloro-6-(trimethylsilyl)phenyl triflate plays a crucial role in biochemical reactions, primarily as a precursor for the generation of chlorobenzyne intermediates . These intermediates can be generated in the presence of cesium or potassium fluoride and can be trapped with various dipolarophiles . The compound interacts with enzymes and proteins involved in the formation of arynes, facilitating the synchronous formation of Ar-F and Ar-Sn bonds through fluorostannylation of arynes . This interaction is essential for the compound’s role in organic synthesis and its application in creating complex molecular structures.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by interacting with cellular enzymes and proteins involved in the generation of arynes . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate reactive intermediates can lead to changes in cellular processes, potentially affecting cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the generation of chlorobenzyne intermediates . These intermediates are formed in the presence of cesium or potassium fluoride and can be trapped with various dipolarophiles . The compound’s unique structure allows it to participate in the synchronous formation of Ar-F and Ar-Sn bonds through fluorostannylation of arynes . This mechanism is crucial for its role in organic synthesis and its ability to facilitate complex chemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors to consider. It has been shown to be a useful precursor for the generation of chlorobenzyne intermediates, which can be generated in the presence of cesium or potassium fluoride . Over time, the compound’s reactivity may decrease, affecting its ability to participate in chemical reactions. Long-term effects on cellular function observed in in vitro or in vivo studies may include changes in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate the generation of chlorobenzyne intermediates without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including changes in cellular metabolism and gene expression. Threshold effects observed in these studies highlight the importance of dosage control when using this compound in biochemical research.
Metabolic Pathways
This compound is involved in metabolic pathways related to the generation of arynes . The compound interacts with enzymes and cofactors that facilitate the formation of chlorobenzyne intermediates. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells. The compound’s role in these pathways is crucial for its application in organic synthesis and biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to generate reactive intermediates can influence its distribution and transport, impacting its overall activity and function within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within cells, affecting its activity and function. The compound’s ability to generate reactive intermediates can lead to changes in its localization, impacting its role in biochemical reactions and cellular processes.
特性
IUPAC Name |
(2-chloro-6-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3O3SSi/c1-19(2,3)8-6-4-5-7(11)9(8)17-18(15,16)10(12,13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWUIGWOSVHZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)Cl)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1449472-59-6 | |
| Record name | 1449472-59-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



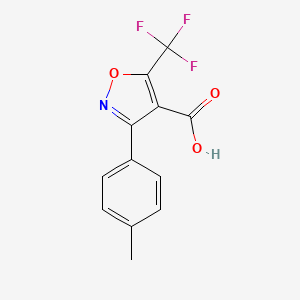

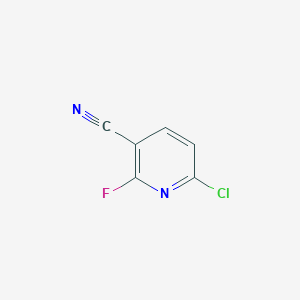
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B1434669.png)
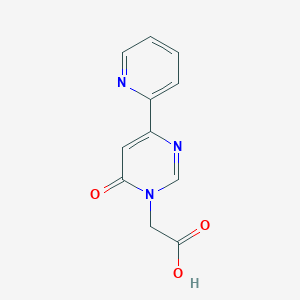
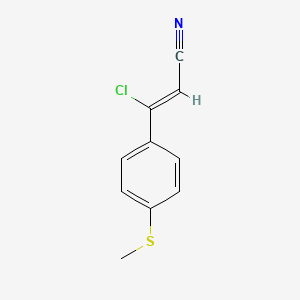
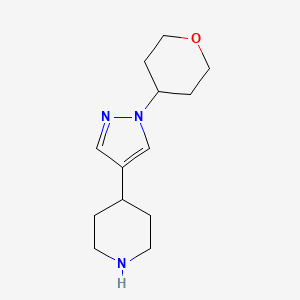
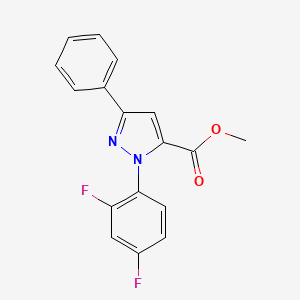
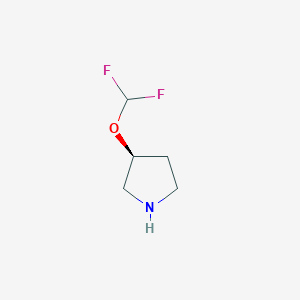
![Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1434677.png)
![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434679.png)
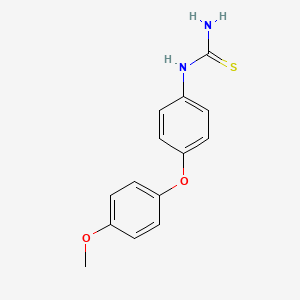
![Tert-butyl 4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1434684.png)
